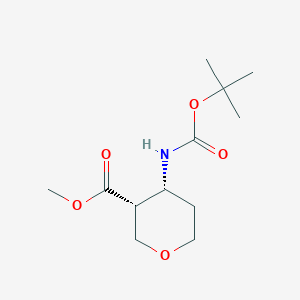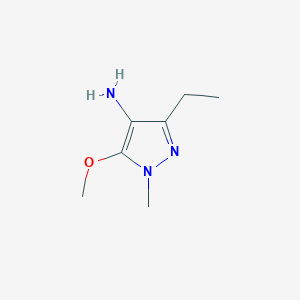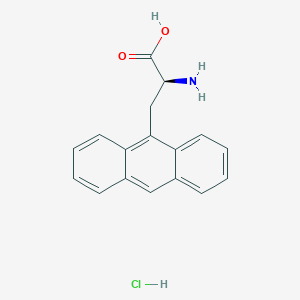
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride is a chiral amino acid derivative with an anthracene moiety attached to the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 9-anthraldehyde, which is commercially available or can be synthesized from anthracene.
Knoevenagel Condensation: 9-Anthraldehyde undergoes a Knoevenagel condensation with a suitable amino acid derivative, such as glycine or alanine, in the presence of a base like piperidine.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Hydrolysis and Decarboxylation: The alcohol is hydrolyzed and decarboxylated to form the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amino acid can be reduced to form the corresponding alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Coupling: Extended conjugated systems with enhanced photophysical properties.
科学的研究の応用
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety’s strong fluorescence.
Medicine: Explored for its potential as a drug candidate or a precursor to bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of (S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The anthracene moiety can also participate in photophysical processes, such as fluorescence and energy transfer, making it useful in imaging and sensing applications.
類似化合物との比較
Similar Compounds
9-Anthraldehyde: A precursor in the synthesis of (S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride.
Anthracene: The parent compound with similar photophysical properties.
Anthraquinone: An oxidized derivative of anthracene with different chemical reactivity.
Uniqueness
This compound is unique due to the presence of both an amino acid and an anthracene moiety in a single molecule. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C17H16ClNO2 |
|---|---|
分子量 |
301.8 g/mol |
IUPAC名 |
(2S)-2-amino-3-anthracen-9-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9,16H,10,18H2,(H,19,20);1H/t16-;/m0./s1 |
InChIキー |
MMZZUNBMDQQUDS-NTISSMGPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)
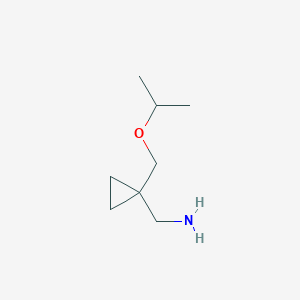
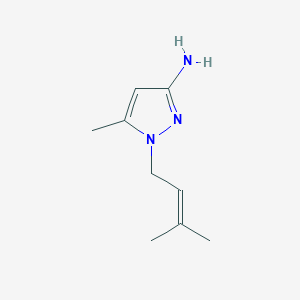

![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
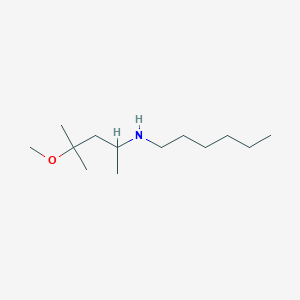
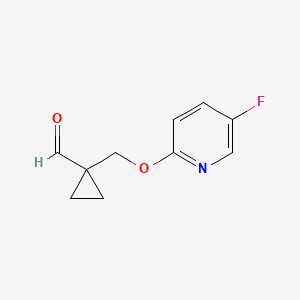
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
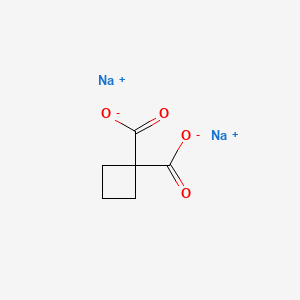
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
